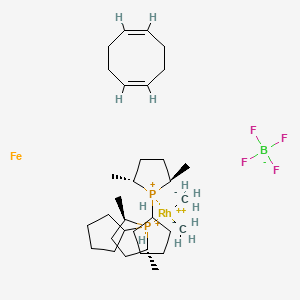
5-Methyl-4-(trifluoromethylthio)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(trifluoromethylthio)isoxazole (MTFI) is a novel small molecule, which has recently been studied for its potential applications in the field of synthetic organic chemistry, medicinal chemistry, and drug design. MTFI is a sulfur-containing heterocyclic compound with a five-membered ring containing three carbon atoms and two heteroatoms, sulfur and oxygen. It is a versatile and highly reactive compound with a wide range of potential applications in chemistry and biology.
作用機序
5-Methyl-4-(trifluoromethylthio)isoxazole is a highly reactive compound, which can undergo a variety of chemical reactions. It can react with a variety of nucleophiles, such as alcohols, amines, and carboxylic acids, to form new compounds. It can also react with electrophiles, such as halogens, to form new compounds. Furthermore, this compound can undergo a variety of rearrangement reactions, such as the Beckmann rearrangement and the Hofmann rearrangement.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to be non-toxic in animal models, and it has been shown to have anti-inflammatory and anti-cancer properties in in vitro studies. Furthermore, it has been shown to have antioxidant activity in in vitro studies, and it has been shown to have neuroprotective effects in in vivo studies.
実験室実験の利点と制限
5-Methyl-4-(trifluoromethylthio)isoxazole is a versatile and highly reactive compound, which has a wide range of potential applications in the field of synthetic organic chemistry, medicinal chemistry, and drug design. Its advantages include its low cost, its availability, and its wide range of potential applications. Its limitations include its toxicity, its reactivity, and its potential to form hazardous products in laboratory experiments.
将来の方向性
The potential applications of 5-Methyl-4-(trifluoromethylthio)isoxazole are still being explored. Some of the potential future directions for research include the development of new synthetic methods for the synthesis of this compound-containing compounds, the development of new pharmaceuticals and drugs based on this compound, the exploration of its biological and physiological effects, and the investigation of its potential applications in materials science and nanotechnology.
合成法
5-Methyl-4-(trifluoromethylthio)isoxazole can be synthesized by several methods. The most commonly used method is the reaction of 4-trifluoromethylthioisoxazole with methyl iodide, which yields 5-methyl-4-trifluoromethylthioisoxazole as the major product. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium. Other methods of synthesis include the reaction of 4-trifluoromethylthioisoxazole with methyl magnesium bromide, followed by hydrolysis, and the reaction of 4-trifluoromethylthioisoxazole with dimethyl sulfate, followed by hydrolysis.
科学的研究の応用
5-Methyl-4-(trifluoromethylthio)isoxazole has been studied for its potential applications in the field of synthetic organic chemistry, medicinal chemistry, and drug design. In particular, it has been used as a building block for the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been used as a reagent for the synthesis of other sulfur-containing compounds, such as thiols, sulfides, and sulfoxides. Furthermore, this compound has been used as a starting material for the synthesis of polymeric materials, such as polyurethanes, polyesters, and polyamides.
特性
IUPAC Name |
5-methyl-4-(trifluoromethylsulfanyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c1-3-4(2-9-10-3)11-5(6,7)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFYMFVSECAXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-2-[5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)-pyridine](/img/structure/B6301984.png)

![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)




![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)


